

2-(BenzylOxy)-4-bromobenzaldehyde chemical structure and properties

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Compound of Interest

Compound Name:	2-(BenzylOxy)-4-bromobenzaldehyde
Cat. No.:	B111882

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An In-depth Technical Guide to **2-(BenzylOxy)-4-bromobenzaldehyde**: A Versatile Intermediate in Complex Molecule Synthesis

Introduction: Unveiling a Key Architectural Synthon

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. **2-(BenzylOxy)-4-bromobenzaldehyde** emerges as a highly valuable intermediate, distinguished by its unique trifecta of functional groups: a reactive aldehyde, a stable benzylOxy protecting group, and a versatile bromine handle. This combination makes it a sought-after precursor for constructing complex molecular architectures, particularly in the realm of drug discovery and materials science.[1][2][3]

The molecule's design is inherently strategic. The aldehyde group serves as a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The benzylOxy group provides robust protection for a phenolic hydroxyl, which can be unveiled later in a synthetic sequence for further functionalization.[4] Crucially, the bromine atom, positioned at the 4-position of the benzaldehyde ring, is primed for participation in a wide array of powerful cross-coupling reactions, enabling the elaboration of the aromatic core.[5][6] This guide offers a comprehensive exploration of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of **2-(BenzylOxy)-4-bromobenzaldehyde**, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of a compound's properties is the foundation of its effective application in research. **2-(BenzylOxy)-4-bromobenzaldehyde** is a solid at room temperature, and its characteristics are well-defined.[\[1\]](#)[\[2\]](#)

Physicochemical Data

The essential properties of **2-(BenzylOxy)-4-bromobenzaldehyde** are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	142602-43-5	[1] [2]
Molecular Formula	C ₁₄ H ₁₁ BrO ₂	[1] [2]
Molecular Weight	291.14 g/mol	[1] [2]
Appearance	White to off-white solid/powder	[7]
Melting Point	55 - 58 °C	
Purity	Typically >97%	[1]
Solubility	Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water.	[7] [8]

Spectroscopic Signature

The structural identity of **2-(BenzylOxy)-4-bromobenzaldehyde** is unequivocally confirmed by spectroscopic analysis. While a publicly available experimental spectrum for this specific isomer is limited, its features can be accurately predicted based on the analysis of structurally related compounds.[\[9\]](#)[\[10\]](#)

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) will appear as a singlet in the downfield region (around 9.8-10.0 ppm). The aromatic protons of the benzaldehyde ring will exhibit complex splitting patterns influenced by the bromo and benzyl substituents. The five protons of the benzyl group will

appear as a multiplet, and the methylene protons (-OCH₂-) will present as a characteristic singlet around 5.0-5.5 ppm.[9][11]

- ¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the aldehyde carbonyl carbon signal, resonating significantly downfield (typically >190 ppm).[12] The spectrum will also show signals for the aromatic carbons of both rings and the methylene carbon of the benzyloxy group.[10]
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum is expected to display a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound. A prominent fragmentation pathway involves the cleavage of the benzyl group, leading to the formation of a stable tropylum ion at m/z 91.[4]

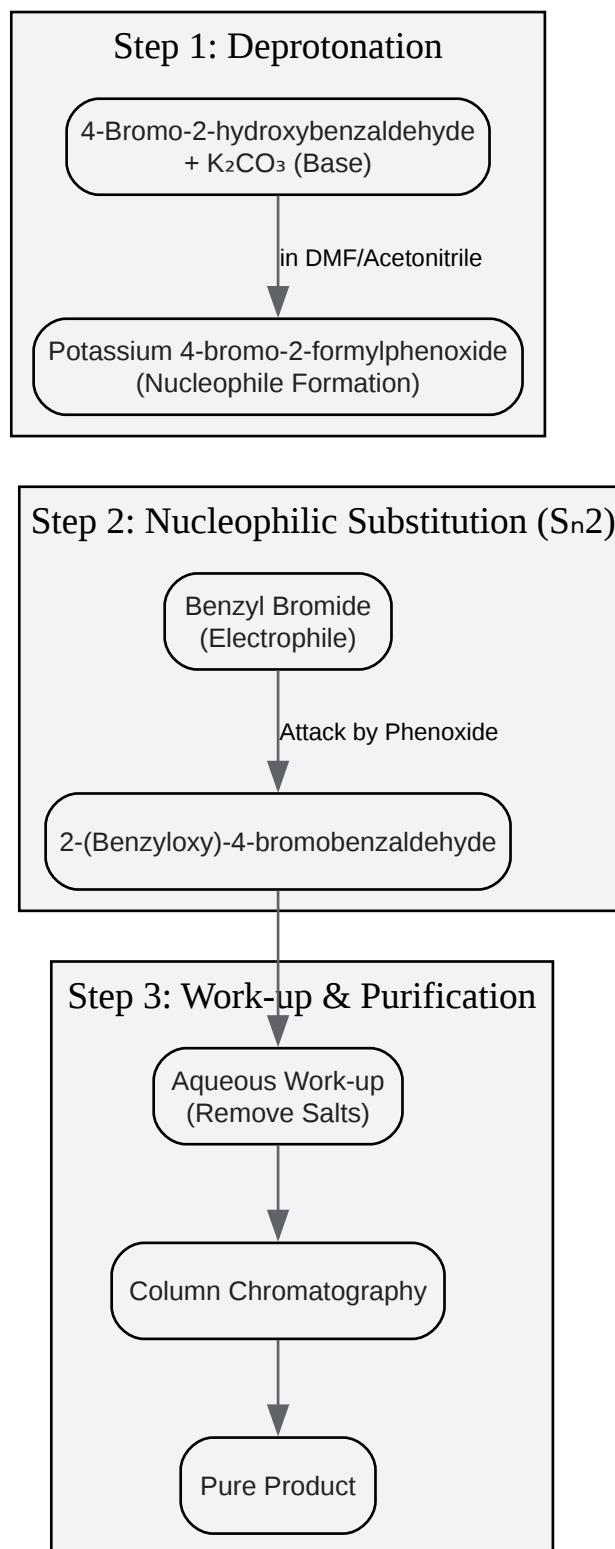
Synthesis: A Protocol Grounded in Mechanistic Logic

The most common and efficient laboratory synthesis of **2-(Benzyloxy)-4-bromobenzaldehyde** is achieved via the Williamson ether synthesis. This classic O-alkylation reaction provides a reliable route from the corresponding phenol, 4-bromo-2-hydroxybenzaldehyde.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reaction mechanism. The reaction proceeds via a nucleophilic substitution (S_N2) pathway. A base, such as potassium carbonate (K₂CO₃), is essential to deprotonate the phenolic hydroxyl group of the starting material. This generates a more nucleophilic phenoxide ion, which then attacks the electrophilic methylene carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.[11] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is advantageous as it effectively solvates the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile, thereby accelerating the reaction.[13]

Synthetic Workflow Diagram

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Caption: Synthetic workflow for **2-(Benzyl)-4-bromobenzaldehyde**.

Detailed Experimental Protocol

- Reaction Setup: To a solution of 4-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF at room temperature, add potassium carbonate (2.0-2.5 equivalents). Stir the resulting suspension vigorously.
- Reagent Addition: Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
- Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching and Extraction: Upon completion, pour the reaction mixture into cold water and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
- Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure **2-(BenzylOxy)-4-bromobenzaldehyde**.^{[4][14]}

Reactivity and Synthetic Utility

The synthetic power of **2-(BenzylOxy)-4-bromobenzaldehyde** lies in the distinct and complementary reactivity of its three functional groups. This allows for a modular and sequential approach to building molecular complexity.

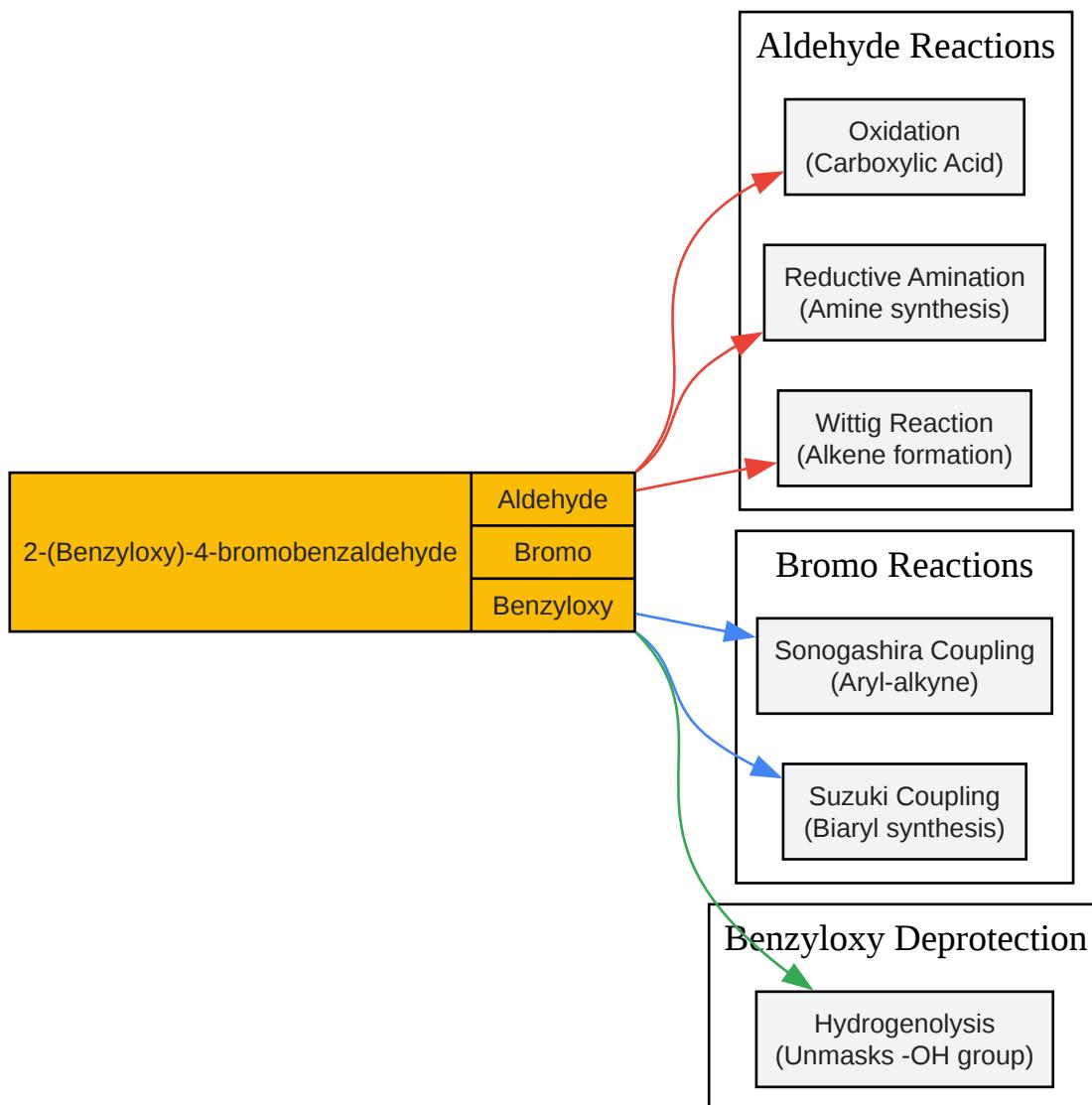
Key Chemical Transformations

- Aldehyde Group: This is a versatile electrophilic center. It readily undergoes nucleophilic addition reactions, Knoevenagel and Wittig condensations to form carbon-carbon double

bonds, and reductive amination to form substituted amines.[4][15] It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic handles.

- **Bromo Group:** The aryl bromide is an ideal substrate for a host of transition-metal-catalyzed cross-coupling reactions. This includes Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes), which are foundational methods for elaborating the aromatic core.[6][16]
- **Benzyl Group:** Functioning as a robust protecting group, it is stable to many reaction conditions used to modify the aldehyde and bromo groups. When desired, the benzyl group can be selectively cleaved, typically by catalytic hydrogenation (e.g., H₂, Pd/C), to unmask the phenolic hydroxyl group for subsequent reactions.[4][14]

Logical Relationship of Functional Group Reactivity

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Caption: Potential synthetic transformations of the core compound.

Applications in Drug Discovery and Research

While **2-(Benzyoxy)-4-bromobenzaldehyde** is primarily a building block, its structural motifs are prevalent in molecules designed for therapeutic intervention. Derivatives of benzyloxybenzaldehydes have shown significant potential in oncology and the study of neurodegenerative diseases.[13]

For example, structurally related benzyloxybenzaldehyde compounds have been investigated as potent and selective inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in various cancer stem cells and associated with chemoresistance.[13][17] The aldehyde functionality is a key feature for binding to the enzyme's active site. The synthetic pathway to these inhibitors often relies on the versatile chemistry described above, using the aldehyde for derivatization and the halogen for introducing further diversity via cross-coupling. [5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling **2-(BenzylOxy)-4-bromobenzaldehyde**.

- **Hazards:** The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[18][19] It is harmful if swallowed.
- **Precautions for Safe Handling:** Use only in a well-ventilated area, preferably a chemical fume hood.[18][20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[18][20] Avoid breathing dust and wash hands thoroughly after handling.[18]
- **Conditions for Safe Storage:** Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[18][19]

Conclusion

2-(BenzylOxy)-4-bromobenzaldehyde stands as a testament to the power of strategic molecular design. Its combination of a reactive aldehyde, a cleavable protecting group, and a cross-coupling-ready bromine atom provides chemists with a versatile and powerful tool for the synthesis of complex, high-value molecules. From constructing novel heterocyclic scaffolds to serving as a key intermediate in the development of potential therapeutic agents, its utility is broad and significant. A firm grasp of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage this synthon to its full potential in the advancement of chemical science.

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